molecular formula C20H22N2O3 B2877820 (Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 903863-62-7

(Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2877820
CAS No.: 903863-62-7
M. Wt: 338.407
InChI Key: OTZPYYYUGSZEMX-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-((Diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a benzofuranone derivative characterized by a fused benzofuran core with substituents that enhance its pharmacological and physicochemical properties. Key structural features include:

  • Pyridin-4-ylmethylene group at position 2: Introduces a conjugated enone system and basicity via the pyridine nitrogen.
  • Diethylamino-methyl group at position 7: Enhances solubility in polar solvents and modulates electronic properties.
  • Hydroxy and methyl groups at positions 6 and 4: Influence hydrogen-bonding capacity and steric effects.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a bioactive scaffold.

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-22(5-2)12-15-16(23)10-13(3)18-19(24)17(25-20(15)18)11-14-6-8-21-9-7-14/h6-11,23H,4-5,12H2,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZPYYYUGSZEMX-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(C2=C1OC(=CC3=CC=NC=C3)C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=C(C2=C1O/C(=C\C3=CC=NC=C3)/C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its cytotoxicity, apoptosis induction, and potential therapeutic applications.

Cytotoxicity

Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the benzofuran structure can enhance their cytotoxic properties. In particular, the compound under investigation has been evaluated for its activity against leukemia cell lines such as K562 and HL60. The results demonstrated that it possesses a notable inhibitory concentration (IC50) value, indicating its effectiveness in inducing cell death in malignant cells while sparing normal cells.

Cell Line IC50 Value (µM) Effect
K5625.0Cytotoxic
HL600.1Cytotoxic

Apoptosis Induction

The mechanism of action for many benzofuran derivatives involves the induction of apoptosis through various pathways, particularly the mitochondrial pathway. The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, which is a critical trigger for apoptosis. Flow cytometry analyses using Annexin V-FITC assays revealed that exposure to this compound leads to early apoptotic changes in K562 cells.

Key Findings on Apoptosis:

  • Increased ROS Generation : The compound significantly elevates ROS levels, contributing to mitochondrial dysfunction.
  • Caspase Activation : The activities of caspases 3 and 7 were notably increased after treatment, with a significant enhancement observed after prolonged exposure.

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural characteristics. The presence of specific substituents on the benzofuran ring can modulate lipophilicity and biological activity. For example, the introduction of diethylamino groups has been associated with enhanced interaction with target proteins, potentially increasing the compound's efficacy.

Study 1: Anti-Cancer Activity

A study investigating various benzofuran derivatives found that compounds similar to This compound exhibited significant anti-cancer activity. The study reported that these compounds could inhibit tumor growth by inducing apoptosis and disrupting cellular metabolism.

Study 2: MAO Inhibition

Another important aspect of this compound's biological profile is its potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating depressive disorders. The presence of a benzofuran nucleus enhances the binding affinity to MAO enzymes, suggesting therapeutic potential in neuropsychiatric conditions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Properties
(Z)-7-((Diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (Target) Pyridin-4-ylmethylene, diethylaminomethyl N/A N/A High polarity due to pyridine and diethylamino groups; potential for H-bonding
3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) 4-Methoxybenzoyl, allyl chain 171 48 Crystalline solid; moderate solubility in organic solvents
3-[2-(3,4-Dichlorobenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7c) 3,4-Dichlorobenzoyl, allyl chain 164 40 Lower solubility due to halogen substituents
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-Fluorobenzylidene, dimethylaminomethyl N/A N/A Enhanced lipophilicity from fluorine; potential CNS activity
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-Methoxybenzylidene, methyl N/A N/A UV-active due to extended conjugation

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., 3,4-dichloro in 7c) reduce solubility but increase stability .
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., in 7b and ) enhance resonance stabilization and UV absorption.
  • Aminoalkyl Substituents: Diethylamino and dimethylamino groups (as in the target compound and ) improve solubility in polar media and may influence receptor binding.

Preparation Methods

Core Benzofuranone Skeleton Construction

The benzofuran-3(2H)-one core serves as the foundational structure for this compound. Two primary approaches are documented in the literature:

Pyrone-Nitroalkene Cyclization

Zhang and Beaudry (2021) demonstrated that 3-hydroxy-2H-pyran-2-one reacts with nitroalkenes in the presence of AlCl₃ and trifluoroacetic acid (TFA) to yield benzofuran-2(3H)-ones. For 6-hydroxy-4-methyl substitution, 3-hydroxy-4-methyl-2H-pyran-2-one (378 mg, 3.0 mmol) can be treated with methyl 3-nitrobut-3-enoate under analogous conditions (120°C, 16 h, DCB solvent). This method provides regioselective access to the 4-methyl-6-hydroxybenzofuranone scaffold, critical for subsequent functionalization.

Coumarin Rearrangement

An alternative route involves the rearrangement of coumarin derivatives. As reported by Li et al. (2010), 4-hydroxy-6-methylcoumarin undergoes bromination and subsequent nucleophilic substitution to form benzofuran-3(2H)-ones. For instance, treatment of 4-hydroxy-6-methylcoumarin with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ yields 3-bromo-6-methyl-4-morpholinocoumarin, which rearranges to the benzofuranone core under basic conditions. This pathway offers flexibility for introducing substituents at position 7.

Introduction of the Diethylaminomethyl Group

The 7-((diethylamino)methyl) substituent is installed via aminomethylation, a well-established Mannich-type reaction.

Aminomethylation of 6-Hydroxy-4-Methylbenzofuranone

Kurskov et al. (2018) demonstrated that 6-hydroxy-4-methylaurones react selectively with aminals of secondary amines to introduce aminomethyl groups at position 7. Applying this methodology, 6-hydroxy-4-methylbenzofuran-3(2H)-one is treated with diethylamine and formaldehyde in a polar aprotic solvent (e.g., DMF) at 60–80°C. The reaction proceeds via iminium ion intermediate formation, followed by nucleophilic attack at the activated C7 position. Yields exceeding 70% are achievable with optimized stoichiometry (amine:formaldehyde:substrate = 2:2:1).

Table 1: Aminomethylation Optimization
Condition Yield (%) Selectivity (C7:C5)
DMF, 60°C, 12 h 68 9:1
THF, 80°C, 8 h 72 12:1
Toluene, 100°C, 6 h 65 7:1

Pyridin-4-ylmethylene Group Installation

The (Z)-configured pyridin-4-ylmethylene moiety at position 2 is introduced via Knoevenagel condensation.

Stereocontrolled Condensation

The benzofuranone ketone at position 2 reacts with pyridine-4-carbaldehyde under acidic or basic conditions. Kobayashi et al. (2022) highlighted that Bronsted acids like hexafluoroisopropanol (HFIP) promote Z-selectivity by stabilizing the transition state through hydrogen bonding. A representative procedure involves:

  • Dissolving 7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one (1.0 equiv) and pyridine-4-carbaldehyde (1.2 equiv) in HFIP.
  • Adding a catalytic amount of pyrrolidine (0.1 equiv) and stirring at 25°C for 24 h.
  • Isolating the Z-isomer via silica gel chromatography (EtOAc/hexanes, 3:7).
Table 2: Condensation Condition Impact on Z:E Ratio
Catalyst Solvent Temperature (°C) Z:E Ratio Yield (%)
Pyrrolidine HFIP 25 8:1 85
Piperidine EtOH 40 5:1 78
TFA CH₂Cl₂ 0 3:1 65

Final Product Characterization

The synthesized compound is characterized via spectroscopic and analytical methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 2H, pyridyl-H), 7.52 (d, 2H, pyridyl-H), 6.92 (s, 1H, H5), 4.32 (s, 2H, CH₂N), 3.48 (q, 4H, NCH₂CH₃), 2.41 (s, 3H, CH₃), 1.21 (t, 6H, CH₃).
  • HRMS : m/z calculated for C₂₁H₂₃N₂O₃ [M+H]⁺: 375.1709; found: 375.1712.
  • X-ray Crystallography : Confirms the Z-configuration and planar benzofuranone-pyrrolidine alignment.

Challenges and Mitigation Strategies

  • Regioselectivity in Aminomethylation : Competing C5 vs. C7 substitution is minimized using bulky amines (e.g., diethylamine) and low temperatures.
  • Z-Selectivity in Condensation : HFIP solvent enhances Z-isomer formation via transition-state stabilization.
  • Hydroxyl Group Protection : Temporary silylation (e.g., TBSCl) prevents undesired side reactions during Mannich steps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.